6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine
CAS No.: 1075-39-4
Cat. No.: VC21007002
Molecular Formula: C6H9ClN4
Molecular Weight: 172.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1075-39-4 |
|---|---|
| Molecular Formula | C6H9ClN4 |
| Molecular Weight | 172.61 g/mol |
| IUPAC Name | 6-chloro-2-N,2-N-dimethylpyrimidine-2,4-diamine |
| Standard InChI | InChI=1S/C6H9ClN4/c1-11(2)6-9-4(7)3-5(8)10-6/h3H,1-2H3,(H2,8,9,10) |
| Standard InChI Key | NMWKOBZHKWXQFS-UHFFFAOYSA-N |
| SMILES | CN(C)C1=NC(=CC(=N1)Cl)N |
| Canonical SMILES | CN(C)C1=NC(=CC(=N1)Cl)N |
Introduction
Structural Characteristics and Basic Properties
6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine belongs to the class of substituted pyrimidines containing three key functional groups: a chloro substituent at position 6, a dimethylamino group at the N2 position, and an amino group at position 4. The molecular structure consists of a pyrimidine ring with these specific substituents arranged in a pattern that contributes to its chemical reactivity and potential biological activity.
Physical and Chemical Properties
Based on structural analysis and comparison with similar compounds, the properties of 6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine can be characterized as follows:
Table 1: Physicochemical Properties of 6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine and Related Compounds
| Property | 6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine | N2,N2-Dimethylpyrimidine-2,4-diamine | 6-Chloro-N4,N4-dimethylpyrimidine-2,4-diamine |
|---|---|---|---|
| Molecular Formula | C₆H₉ClN₄ | C₆H₁₀N₄ | C₆H₉ClN₄ |
| Molecular Weight | 172.61 g/mol | 138.17 g/mol | 172.61 g/mol |
| CAS Number | Not widely documented | 1074-34-6 | 1007-11-0 |
| Physical Appearance | Crystalline solid (predicted) | Crystalline solid | Crystalline solid |
| Melting Point | Expected range: 195-205°C | Not available | Not available |
The molecular formula C₆H₉ClN₄ indicates the presence of six carbon atoms, nine hydrogen atoms, one chlorine atom, and four nitrogen atoms in the structure. The molecular weight of 172.61 g/mol is consistent with this formula .
Structural Comparison with Isomers
It is important to distinguish 6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine from its isomer 6-Chloro-N4,N4-dimethylpyrimidine-2,4-diamine. While both compounds share the same molecular formula (C₆H₉ClN₄) and contain a chloro group at position 6, they differ in the position of the dimethylamino group:
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In 6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine, the dimethylamino group is at position 2
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In 6-Chloro-N4,N4-dimethylpyrimidine-2,4-diamine, the dimethylamino group is at position 4
This positional difference significantly affects the compounds' chemical reactivity, biological activity, and potential applications.
Synthesis Methods and Production
Several synthetic routes can be employed to prepare 6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine, primarily based on established methods for related compounds.
| Starting Material | Reagents | Conditions | Comments |
|---|---|---|---|
| N2,N2-Dimethylpyrimidine-2,4-diamine | Phosphorus oxychloride (POCl₃) | Reflux at 90-110°C for 4-8 hours | Selective chlorination at position 6 |
| 6-Chloro-2,4-diaminopyrimidine | Dimethylating agent (e.g., dimethyl sulfate) | Controlled conditions for selective N2 methylation | Requires protection/deprotection strategy for selective N2 modification |
| 2,4-Diamino-6-hydroxypyrimidine | 1. POCl₃ for chlorination 2. Selective N2 methylation | Multistep process | Requires careful control of reaction conditions |
Optimized Synthesis Method
The most efficient synthesis likely involves the chlorination of N2,N2-dimethylpyrimidine-2,4-diamine using phosphorus oxychloride. This approach is supported by documented methods for chlorinating related pyrimidine compounds:
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Reaction of N2,N2-dimethylpyrimidine-2,4-diamine with POCl₃ under reflux
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Distillation of excess POCl₃ after reaction completion
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Quenching with alcohol (ethanol preferred) at controlled temperature
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Addition of a dispersing agent and filtration
This synthetic route is advantageous for industrial-scale production due to:
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Relatively straightforward reaction conditions
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Potential for high yield and purity
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Use of readily available starting materials
Chemical Reactivity and Reactions
The reactivity of 6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine is largely influenced by its functional groups and their positions on the pyrimidine ring.
Key Reaction Sites
The compound presents three main reactive sites:
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The chloro group at position 6: Susceptible to nucleophilic substitution reactions
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The dimethylamino group at N2: Contributes electron density to the pyrimidine ring
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The amino group at position 4: Potential site for further functionalization
Characteristic Reactions
Table 3: Notable Reactions of 6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine
| Reaction Type | Reagents | Products | Potential Applications |
|---|---|---|---|
| Nucleophilic Substitution | Amines, alcohols, thiols | 6-substituted derivatives | Synthesis of bioactive compounds |
| Oxidation | Peroxy acids (e.g., MCPA) | N-oxide derivatives | Pharmaceutical intermediates |
| Cross-coupling | Arylboronic acids, Pd catalysts | 6-aryl derivatives | Building blocks for complex molecules |
| Halogen Exchange | Metal halides | 6-fluoro or 6-bromo derivatives | Modified reactivity profiles |
The chloro group at position 6 makes the compound particularly valuable as a synthetic intermediate, as it readily undergoes substitution with various nucleophiles to form diverse derivatives . This reactivity is similar to what has been documented for 6-chloro-2,4-diaminopyrimidine, which serves as a precursor in pharmaceutical synthesis .
Biological Activity and Applications
Based on the structural features and comparison with related compounds, 6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine potentially exhibits various biological activities.
Enzyme Inhibition Properties
Compounds in the pyrimidine-2,4-diamine family have demonstrated enzyme inhibitory activities. Specifically:
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Related N2,N4-disubstituted pyrimidine-2,4-diamines have shown inhibition of cyclin-dependent kinases (CDKs)
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CDK inhibition affects multiple cellular pathways, including cell cycle progression and gene transcription
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The dimethylamino group at N2 position likely influences binding affinity to target enzymes
Table 4: Potential Biological Activities Based on Structural Features
| Structural Feature | Potential Biological Effect | Mechanism |
|---|---|---|
| Pyrimidine core | DNA/RNA interactions | Base-pairing interference |
| Chloro substituent | Enhanced membrane permeability | Increased lipophilicity |
| N2,N2-dimethylamino group | Hydrogen bond acceptor | Interaction with target binding sites |
| 4-amino group | Hydrogen bond donor | Formation of key binding interactions |
Pharmaceutical and Research Applications
The compound has several potential applications in pharmaceutical research and development:
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Drug Discovery: Serving as a scaffold for medicinal chemistry programs targeting various biological pathways
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Chemical Biology: Acting as a probe to study enzyme function and inhibition mechanisms
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Synthetic Intermediate: Functioning as a building block for more complex bioactive molecules
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Structure-Activity Relationship Studies: Contributing to understanding the impact of substitution patterns on biological activity
Several pyrimidine derivatives with similar structural features have been investigated for antimicrobial activity, suggesting potential applications in this area for 6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine as well .
Analytical Characterization
Spectroscopic Properties
The spectroscopic profile of 6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine can be predicted based on its structure and comparison with related compounds:
Table 5: Predicted Spectroscopic Properties
| Analytical Technique | Expected Features | Diagnostic Value |
|---|---|---|
| ¹H NMR | Signals for N(CH₃)₂ (~3.0-3.2 ppm), aromatic H (~6.0-8.0 ppm), NH₂ (~5.0-7.0 ppm) | Structure confirmation |
| ¹³C NMR | Signals for N(CH₃)₂ (~35-40 ppm), aromatic carbons (110-170 ppm) | Carbon framework verification |
| IR | N-H stretching (3300-3500 cm⁻¹), C=N stretching (1600-1650 cm⁻¹), C-Cl (700-800 cm⁻¹) | Functional group identification |
| Mass Spectrometry | Molecular ion peak at m/z 172, fragmentation pattern showing loss of Cl and dimethylamino groups | Molecular weight confirmation |
Identification Methods
For reliable identification and purity assessment, a combination of analytical techniques is recommended:
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Chromatographic methods: HPLC with UV detection for purity determination
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Spectroscopic methods: NMR, IR, and MS for structural confirmation
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X-ray crystallography: For definitive three-dimensional structural elucidation
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Elemental analysis: To confirm elemental composition
Structure-Activity Relationships
The biological activity of 6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine is influenced by specific structural features and their spatial arrangement.
Impact of Structural Modifications
Table 6: Structure-Activity Relationships in Pyrimidine-2,4-diamine Derivatives
| Modification | Effect on Activity | Rationale |
|---|---|---|
| Removal of chloro group | Decreased lipophilicity | Reduced membrane permeability |
| Changing N2,N2-dimethyl to N4,N4-dimethyl | Altered selectivity profile | Different interaction with target binding sites |
| Addition of substituents at position 5 | Modified electronic properties | Changed binding affinity |
| Replacement of chloro with other groups | Tuned reactivity and binding | Altered electronic and steric properties |
Comparison with Related Bioactive Compounds
Several well-known bioactive compounds share structural similarities with 6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine:
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Minoxidil: Contains a 6-substituted pyrimidine-2,4-diamine core structure with an N-oxide moiety
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Trimethoprim: Features a 2,4-diaminopyrimidine with different substitution patterns
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Pyrimethamine: Incorporates a 2,4-diaminopyrimidine structure with a chlorophenyl substituent
These relationships highlight the potential pharmacological significance of the core structure present in 6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine.
Future Research Directions
Knowledge Gaps and Research Opportunities
Several areas warrant further investigation to fully understand the properties and potential of 6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine:
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Comprehensive physical property characterization: Determining exact melting point, solubility profiles, and stability characteristics
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Optimized synthetic routes: Developing more efficient synthesis methods with higher yields and purity
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Detailed biological activity screening: Systematic evaluation against various enzyme targets and biological systems
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Crystal structure determination: Elucidating the three-dimensional arrangement and packing behavior
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Derivative development: Exploring the substitution of the chloro group with other functionalities for tailored properties
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